(R)-2-(3-Methyl-2-nitrophenyl)pyrrolidine
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Overview
Description
®-2-(3-Methyl-2-nitrophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The presence of a nitro group and a methyl group on the phenyl ring, along with the chiral center at the pyrrolidine ring, makes this compound an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Methyl-2-nitrophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-2-nitrobenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Cyclization: The imine intermediate is then subjected to cyclization under acidic or basic conditions to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for ®-2-(3-Methyl-2-nitrophenyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Methyl-2-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The methyl group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed
Amino Derivatives: Reduction of the nitro group.
Oxides: Oxidation of the pyrrolidine ring.
Substituted Phenyl Derivatives: Electrophilic substitution on the phenyl ring.
Scientific Research Applications
Chemistry
®-2-(3-Methyl-2-nitrophenyl)pyrrolidine is used as a building block in organic synthesis. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
The compound may be used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine
Industry
Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-(3-Methyl-2-nitrophenyl)pyrrolidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the chiral center may influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(3-Methyl-2-nitrophenyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.
2-(3-Methyl-2-nitrophenyl)pyrrolidine: The racemic mixture of both enantiomers.
2-(3-Methylphenyl)pyrrolidine: Lacks the nitro group, leading to different chemical properties.
Uniqueness
®-2-(3-Methyl-2-nitrophenyl)pyrrolidine is unique due to its specific chiral configuration and the presence of both a nitro and a methyl group on the phenyl ring
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
(2R)-2-(3-methyl-2-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C11H14N2O2/c1-8-4-2-5-9(11(8)13(14)15)10-6-3-7-12-10/h2,4-5,10,12H,3,6-7H2,1H3/t10-/m1/s1 |
InChI Key |
XYZCPGQRGQCBPC-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H]2CCCN2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCN2)[N+](=O)[O-] |
Origin of Product |
United States |
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